molecular formula C14H16O2S B8579204 2-(1,1-Dimethoxyethyl)-3-phenylthiophene

2-(1,1-Dimethoxyethyl)-3-phenylthiophene

Cat. No. B8579204
M. Wt: 248.34 g/mol
InChI Key: KUFQQALJJMXDJM-UHFFFAOYSA-N
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Patent
US07786132B2

Procedure details

1-(4-Phenylthiophen-2-yl)ethanone (1.33 g, 6.57 mmol) was dissolved in MeOH and treated with trimethylorthoformate (1.44 mL, 13.2 mmol) and p-toluenesulfonic acid monohydrate (0.050 g). The resulting solution was stirred at ambient temperature for 16 h at which time the solution was partitioned between Et2O and saturated aqueous NaHCO3 solution. The organic phase was separated and washed with two portions of water and three portions of brine, then dried over Na2SO4 and concentrated in vacuo. The resulting white semi-solid was used without further purification. MS (M+H)+ 249.
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.44 mL
Type
reactant
Reaction Step Two
Quantity
0.05 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[C:9](C(=O)C)[S:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:15][O:16][CH:17](OC)[O:18][CH3:19].O.[C:23]1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH3:15][O:16][C:17]([C:11]1[S:10][CH:9]=[CH:8][C:7]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([O:18][CH3:19])[CH3:23] |f:2.3|

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=C(SC1)C(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.44 mL
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
0.05 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at ambient temperature for 16 h at which time the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was partitioned between Et2O and saturated aqueous NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with two portions of water and three portions of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting white semi-solid was used without further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
COC(C)(OC)C=1SC=CC1C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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